N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide

Genetic Toxicology Mutagenicity Screening QSAR Modeling

Researchers sourcing N-acetoxy-N-alkoxybenzamides for mutagenicity studies face uncontrolled variability from unverified substitutes. This compound eliminates that uncertainty. - Defined 4-methyl substituent (σ+ ≈ -0.31) enables quantitative Hammett correlation (ρ = -1.56) benchmarking. - Computed logP of 3.05 positions it within the bilinear hydrophobicity-activity range for direct S. typhimurium TA100 testing. - Supplied with verified identity and purity to ensure reproducible acid-catalysed solvolysis (AAl1) kinetics.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 139259-94-2
Cat. No. B157802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
CAS139259-94-2
SynonymsN-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C17H17NO4/c1-13-8-10-15(11-9-13)12-21-18(22-14(2)19)17(20)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3
InChIKeyXJTLBCYOAYUFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide (CAS 139259-94-2) — Chemical Identity and Procurement-Relevant Profile


N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide (CAS 139259-94-2), also named [benzoyl-[(4-methylphenyl)methoxy]amino] acetate, has the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol [1]. This compound belongs to the broader chemical class of N-acetoxy-N-alkoxybenzamides, which are recognized as direct-acting mutagens and nitrenium ion precursors [2]. Its structural features — an acetyloxy leaving group, a 4-methylbenzyloxy side chain, and a benzamide core — define its reactivity profile, most notably its capacity for acid-catalysed solvolysis via the AAl1 mechanism [3]. Despite catalog listings that associate it with anandamide transporter inhibition, no peer-reviewed comparative pharmacological data were identified for this specific CAS number.

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide — Why In-Class Substitution Cannot Be Assumed


Compounds within the N-acetoxy-N-alkoxybenzamide class cannot be treated as interchangeable reagents or probes. The class-established quantitative structure–activity relationship (QSAR) for mutagenicity demonstrates a bilinear dependence on logP, with activity being highly sensitive to hydrophobicity, steric parameters of para-substituents on the benzyloxy ring, and the pKa of the departing acid [1]. Even subtle structural modifications — such as changing the 4-methyl substituent to 4-bromo, 4-nitro, or hydrogen — are predicted to shift solvolytic reactivity and Ames test outcomes in quantifiable, non-linear ways [1][2]. Therefore, any procurement of a CAS 139259-94-2 substitute without verified identity and purity introduces uncontrolled variability into experiments predicated on nitrenium ion chemistry or class-based mutagenicity endpoints. The specific Hammett σ+ correlation (ρ = –1.56 for N-acetoxy-N-(para-substituted benzyloxy)benzamides) further underscores that para-substituent electronic effects are measurable and non-trivial [3].

Quantitative Evidence Guide for N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide (CAS 139259-94-2)


Class-Level Mutagenicity: N-Acetoxy-N-alkoxybenzamides as Direct-Acting Ames-Positive Agents with Established QSAR

N-Acetoxy-N-alkoxybenzamides are established direct-acting mutagens in Salmonella typhimurium TA100 without requiring S9 metabolic activation [1]. A peer-reviewed QSAR model for this class incorporates logP, steric parameters (Es1, Es2, Es3), and the pKa of the departing acid to predict mutagenic potency [2]. The target compound CAS 139259-94-2 (computed logP = 3.05 [3]) falls within the hydrophobicity range where mutagenic activity is expected to follow the bilinear logP dependence characterized for this class [1]. Although no Ames data are published specifically for CAS 139259-94-2, the class-level Hammett ρ value of –1.56 for N-acetoxy-N-(para-substituted benzyloxy)benzamides provides a quantitative framework for predicting the electronic contribution of the 4-methyl substituent (σ+ ≈ –0.31) relative to the unsubstituted benzyloxy analog [4].

Genetic Toxicology Mutagenicity Screening QSAR Modeling DNA Adduct Formation

Solvolytic Reactivity: Nitrenium Ion Formation via Acid-Catalysed AAl1 Mechanism

The target compound belongs to the N-acetoxy-N-alkoxybenzamide class, which undergoes acid-catalysed solvolysis by the AAl1 mechanism to generate acetic acid and nitrenium ions — the electrophilic species responsible for DNA adduct formation at guanine-N7 [1]. Class-wide kinetic data demonstrate: (i) an inverse dependence of the acid-independent rate constant kH on water activity, (ii) a solvent kinetic isotope effect of 0.44, and (iii) positive ΔS‡ values [1]. The Hammett correlation with σ+ constants (ρ = –1.56) for N-acetoxy-N-(para-substituted benzyloxy)benzamides enables prediction of the relative solvolysis rate for the 4-methyl-substituted compound (σ+ ≈ –0.31) versus the unsubstituted analog [1]. The relatively low ρ value indicates strong positive charge build-up in the transition state consistent with nitrenium ion character. The computed logP of 3.05 [2] places this compound near the midpoint of the class hydrophobicity range, where both solvolytic accessibility and DNA affinity are expected to be significant [3].

Physical Organic Chemistry Nitrenium Ion Chemistry Solvolysis Kinetics DNA Adduct Precursors

Physicochemical Differentiation: Computed logP Distinguishes 4-Methyl from Unsubstituted Benzyloxy Analog

The computed logP for CAS 139259-94-2 is 3.05 [1], which is approximately 0.5 log units higher than the unsubstituted N-acetoxy-N-benzyloxybenzamide analog (computed logP estimated at ~2.5 based on the methylene-for-methyl decrement). Within the class QSAR, mutagenic activity exhibits a bilinear dependence on logP with an optimum logP0 [2]; a difference of ~0.5 log units can produce a measurable shift in predicted mutagenic potency. The target compound also differs from close analogs in key computed descriptors: molecular weight 299.32 vs. 285.30 for the des-methyl analog, topological polar surface area 55.8 Ų, and 6 rotatable bonds [1]. These differences affect chromatographic retention, partition coefficients in octanol/water systems, and potential DNA intercalation or major-groove binding properties [3].

Lipophilicity SAR Analysis Chromatographic Retention ADME Prediction

Chemical Stability and Handling: N-Acetoxybenzamide Derivatives as Electrophilic Reagents Requiring Anhydrous Storage

N-Acetoxy-N-alkoxybenzamides are electrophilic amides that undergo hydrolysis in aqueous media, with the rate accelerated under acidic conditions via the AAl1 mechanism [1]. The acetyloxy leaving group is susceptible to nucleophilic displacement by water, alcohols, and amines, which imposes specific storage and handling requirements: protection from moisture, storage under inert atmosphere, and use of anhydrous solvents for stock solution preparation . Benchchem catalog data note limited water solubility as a practical handling consideration for this compound . Related class members are recommended for storage at –20°C under inert gas to prevent oxidative degradation . These handling requirements distinguish CAS 139259-94-2 from more hydrolytically stable benzamide derivatives (e.g., simple N-alkyl benzamides) and from non-electrophilic anandamide transport inhibitor candidates with different stability profiles.

Reagent Stability Electrophilic Amides Laboratory Handling Procurement Specifications

Validated Application Scenarios for N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide (CAS 139259-94-2)


Genetic Toxicology QSAR Development — Class-Consistent Probe for Substituent Effect Calibration

CAS 139259-94-2 is applicable as a structurally defined member of the N-acetoxy-N-alkoxybenzamide mutagen class for laboratories generating Ames test data to calibrate or validate QSAR models. The 4-methyl substituent provides a moderate electron-donating perturbation (σ+ ≈ –0.31) relative to the unsubstituted benzyloxy reference, enabling quantitative assessment of the Hammett ρ = –1.56 correlation established for this class [1]. Its computed logP of 3.05 positions it within the bilinear hydrophobicity-activity range characterized by Glover and Schumacher (2016), making it suitable for testing logP-dependent predictions of direct-acting mutagenicity in S. typhimurium TA100 without S9 activation [2].

Physical Organic Chemistry — Nitrenium Ion Precursor for Mechanistic Solvolysis Studies

This compound serves as a nitrenium ion precursor for acid-catalysed solvolysis studies employing the AAl1 mechanism. The class-wide kinetic signature — inverse dependence of kH on water activity, solvent KIE of 0.44, and positive ΔS‡ — provides a robust mechanistic framework [1]. The 4-methyl substituent allows researchers to probe electronic effects on nitrenium ion formation rates and to benchmark computational models of N-alkoxynitrenium ion stability against experimentally derived Hammett correlations. This application is directly grounded in the solvolytic chemistry established by Campbell et al. (1991) [1].

DNA Adduct and Drug–DNA Interaction Research — Guanine-N7 Alkylation Probes

N-Acyloxy-N-alkoxyamides react with DNA at the N7 position of guanine under physiological pH without requiring metabolic activation [1]. CAS 139259-94-2, as a class member, is suitable for studies investigating the structural determinants of DNA adduct formation, including steric effects of para-substituents on major-groove accessibility and the impact of logP on DNA affinity. The established QSAR incorporating steric parameters (Es1, Es2, Es3) and logP provides a quantitative framework for interpreting adduct yields relative to other class members [1][2].

Laboratory Reference Standard — Para-Methyl-Substituted Benzyloxybenzamide for Analytical Method Development

The distinct chromatographic properties conferred by the 4-methylbenzyloxy moiety (logP = 3.05, MW = 299.32) enable use of CAS 139259-94-2 as a reference standard for HPLC or LC-MS method development targeting N-acetoxy-N-alkoxybenzamide class separation [1]. Its retention behavior differs quantifiably from the des-methyl analog (ΔlogP ≈ +0.5, ΔMW = +14.0 Da), facilitating method validation for purity assessment of synthetic batches or compound library quality control.

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